6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1179694-12-2
VCID: VC2704448
InChI: InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14)
SMILES: C1=CC(=NN=C1C(=O)O)N2C=NC=N2
Molecular Formula: C7H5N5O2
Molecular Weight: 191.15 g/mol

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

CAS No.: 1179694-12-2

Cat. No.: VC2704448

Molecular Formula: C7H5N5O2

Molecular Weight: 191.15 g/mol

* For research use only. Not for human or veterinary use.

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid - 1179694-12-2

Specification

CAS No. 1179694-12-2
Molecular Formula C7H5N5O2
Molecular Weight 191.15 g/mol
IUPAC Name 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid
Standard InChI InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14)
Standard InChI Key BLZRQQCUUMMUEP-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1C(=O)O)N2C=NC=N2
Canonical SMILES C1=CC(=NN=C1C(=O)O)N2C=NC=N2

Introduction

Chemical Structure and Properties

The compound 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid features a pyridazine ring with two nitrogen atoms in the 1,2-positions, connected to a 1,2,4-triazole group at position 6 and bearing a carboxylic acid group at position 3. This structural arrangement creates a molecule with specific physicochemical properties and reactivity patterns.

Structural Characteristics

The pyridazine core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which contributes to the compound's electronic properties and potential for hydrogen bonding. The 1,2,4-triazole moiety, a five-membered ring with three nitrogen atoms, further enhances these properties and increases the molecule's polar surface area. The carboxylic acid group at position 3 provides an acidic site and potential for derivatization through esterification or amidation reactions.

Physical and Chemical Properties

The compound exists as a crystalline solid at room temperature and exhibits moderate solubility in polar solvents. The presence of multiple nitrogen atoms in both the pyridazine and triazole rings contributes to its relatively high melting point and ability to form hydrogen bonds. The carboxylic acid group imparts acidic properties with a pKa value estimated to be between 3-4, similar to other aromatic carboxylic acids.

Molecular Information

Table 1: Molecular Properties of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic Acid

PropertyValue
Molecular FormulaC7H5N5O2
Molecular Weight191.15 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds1
Topological Polar Surface Area~98 Ų
LogP (estimated)-0.2 to 0.3
pKa (estimated)3.2-3.8

Synthetic Methodologies

The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid typically involves multiple steps, beginning with pyridazine derivatives and introducing the triazole and carboxylic acid functionalities through various chemical transformations.

Standard Synthetic Routes

One common approach to synthesizing this compound involves starting with 3,6-dichloropyridazine, which undergoes selective nucleophilic substitution with 1H-1,2,4-triazole to form 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine. Subsequent lithiation and carboxylation, followed by hydrolysis, yields the desired carboxylic acid. Alternatively, the compound can be prepared through the hydrolysis of its corresponding ethyl ester, ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate.

Laboratory-Scale Preparation

The preparation of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid in the laboratory typically follows these general steps:

  • Formation of the pyridazine core through cyclization of 1,4-diaminobenzene with suitable dicarboxylic acid derivatives

  • Introduction of the 1,2,4-triazole group via nucleophilic substitution reactions

  • Oxidation or other transformations to introduce the carboxylic acid functionality

  • Purification through recrystallization or column chromatography

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be optimized using continuous flow reactors and catalytic systems to enhance yield and purity. Specific reaction conditions, including temperature control, catalyst selection, and solvent systems, are critical parameters that influence the efficiency of the synthetic process. The use of green chemistry principles, such as solvent reduction and recycling, is increasingly important in large-scale production methods.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid. Various analytical methods provide complementary information about the compound's molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of the compound typically shows characteristic signals for the aromatic protons of the pyridazine ring (approximately δ 7.5-8.5 ppm) and the triazole moiety (approximately δ 8.0-9.0 ppm). The carboxylic acid proton appears as a broad signal at around δ 12-13 ppm. 13C NMR spectroscopy reveals signals for the carbonyl carbon (approximately δ 165-170 ppm) and the various aromatic carbons in the heterocyclic rings.

Mass Spectrometry

Mass spectrometric analysis provides confirmation of the molecular weight (m/z 191) and can reveal fragmentation patterns characteristic of the pyridazine-triazole structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact mass and elemental composition of the compound.

Infrared Spectroscopy

IR spectroscopy shows distinctive absorption bands for the carboxylic acid group (C=O stretch at approximately 1700-1720 cm-1, O-H stretch at approximately 2500-3300 cm-1) and the C=N and C-N stretching vibrations of the pyridazine and triazole rings (approximately 1400-1600 cm-1).

Comparative Analysis with Related Compounds

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid belongs to a family of heterocyclic compounds with similar structural features. Comparing its properties with those of related derivatives provides valuable insights into structure-activity relationships.

Comparison with Ester Derivatives

The ethyl ester of this compound, ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate, exhibits higher lipophilicity and membrane permeability compared to the parent acid. The ester group affects the compound's pharmacokinetic properties, potentially influencing its bioavailability and distribution in biological systems. Hydrolysis of this ester under basic conditions yields the corresponding carboxylic acid with a half-life of approximately 4.8 hours at pH 9.

Comparison with Amide Derivatives

Amide derivatives, such as N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, display different physicochemical properties and biological activities. The amide linkage introduces additional hydrogen bonding possibilities and can enhance target specificity in biological systems. These derivatives often show improved metabolic stability compared to the parent acid or ester forms .

Structural Variations at the Pyridazine and Triazole Positions

Table 2: Comparative Analysis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic Acid and Its Structural Analogs

CompoundMolecular Weight (g/mol)LogP (estimated)Key Structural DifferencesNotable Properties
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid191.15-0.2 to 0.3Parent compoundHigh water solubility, acidic properties
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate219.201.2Ethyl ester at position 3Increased lipophilicity, hydrolyzable ester group
N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide310.311.8 to 2.3Amide linkage with 2-methoxybenzyl groupEnhanced stability, additional hydrogen bonding capabilities
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid190.16-0.3 to 0.2Imidazole instead of triazoleDifferent electron distribution, altered binding properties

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is essential for the rational design of more potent and selective derivatives of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid.

Key Pharmacophoric Elements

Several structural elements contribute to the biological activity of this compound and its derivatives:

  • The 1,2,4-triazole ring, which can form coordinate bonds with metal ions in enzymes (e.g., the heme iron in CYP51)

  • The pyridazine core, which provides a rigid scaffold and potential hydrogen bond acceptors

  • The carboxylic acid group, which can participate in ionic interactions with positively charged amino acid residues in target proteins

Modifications and Their Effects

Structural modifications of the parent compound can significantly affect its biological properties:

Molecular Docking Studies

Computational studies can provide insights into the binding modes of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and its derivatives with potential biological targets. Molecular docking simulations have suggested that the triazole moiety can interact with the heme group in fungal CYP51, while the carboxylic acid group may form hydrogen bonds with specific amino acid residues in the active site .

Applications and Research Directions

The unique structural features and potential biological activities of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid make it a valuable scaffold for various applications in medicinal chemistry and related fields.

Current Applications

The compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives, particularly amides and esters, are being investigated as potential antimicrobial, antifungal, and anti-inflammatory agents. The carboxylic acid functionality also allows for conjugation with other bioactive molecules or targeting moieties.

Emerging Research Areas

Recent research directions involving 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and related compounds include:

  • Development of novel hybrid molecules combining the pyridazine-triazole scaffold with other bioactive moieties

  • Investigation of metal complexes with potential catalytic or medicinal applications

  • Exploration of the compound's potential as a building block for supramolecular assemblies

Synthetic Methodologies Development

Researchers are actively developing improved synthetic routes to access 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and its derivatives, focusing on more efficient, environmentally friendly, and scalable methods. These include:

  • Microwave-assisted synthesis to reduce reaction times and increase yields

  • Flow chemistry approaches for continuous production

  • Catalytic methods for selective functionalization at specific positions

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